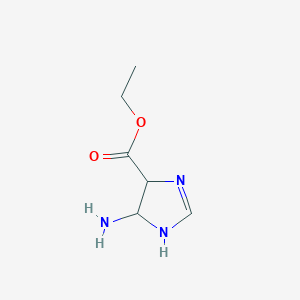

ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate

Description

Properties

CAS No. |

562841-85-4 |

|---|---|

Molecular Formula |

C6H11N3O2 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C6H11N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3-5H,2,7H2,1H3,(H,8,9) |

InChI Key |

AXKWOLWGODVHLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(NC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glyoxalate with an amine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as zinc chloride or nickel, and the process may be carried out under mild to moderate temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the nitrogen atoms or other substituents on the imidazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted imidazoles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylates, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate serves as a crucial building block in the synthesis of various heterocyclic compounds. Its synthesis typically involves cyclization reactions under mild conditions, which can be optimized for yield and purity using continuous flow reactors in industrial settings.

Synthetic Routes

- Cyclization of Amido-Nitriles : This method employs nickel-catalyzed addition to nitriles followed by proto-demetallation and tautomerization.

- Oxidation and Reduction : The compound can undergo oxidation to form imidazole derivatives or reduction to yield different amine derivatives .

Biological Activities

The compound exhibits a broad spectrum of biological activities that make it a subject of interest in pharmacological research.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate its potential effectiveness against bacteria and fungi, positioning it as a candidate for developing new antimicrobial agents.

Anticancer Potential

Research has highlighted its anticancer properties, particularly in inhibiting tumor growth and proliferation in various cancer cell lines. The mechanisms involve interference with cellular signaling pathways that promote cancer cell survival .

Other Biological Activities

The compound has also been investigated for anti-inflammatory, antidiabetic, anti-allergic, antiviral, antioxidant, and antihelmintic activities. These diverse effects are attributed to its ability to interact with multiple biological targets due to its amphoteric nature .

Medical Applications

The exploration of this compound as a therapeutic agent is ongoing.

Drug Development

Current research focuses on its potential as a therapeutic agent for various diseases. Its derivatives are being studied for their efficacy in treating conditions such as diabetes and cancer .

Clinical Trials

Some derivatives have entered clinical trials to evaluate their safety and effectiveness in humans. Preliminary results indicate promising outcomes that warrant further investigation .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in industrial applications.

Material Science

The compound is being explored for its utility in developing new materials with unique properties that can be applied in various industries, including cosmetics and agriculture .

Catalytic Uses

It serves as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity in synthetic processes .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following section evaluates ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate against structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Ethyl 5-Oxo-2,5-Dihydro-1H-Imidazole-4-Carboxylate (CAS 952734-99-5)

- Key Difference: Replacement of the 5-amino group with a ketone (oxo) group.

- Impact: The oxo group reduces nucleophilicity at position 5, altering reactivity in subsequent derivatization.

- Molecular Weight : 156.14 g/mol .

Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (CAS 118019-42-4)

- Key Difference : Fully unsaturated imidazole ring (lacks 4,5-dihydro moiety) and hydrochloride salt form.

- The hydrochloride salt improves aqueous solubility, which is critical for bioavailability .

- Molecular Weight : 191.62 g/mol .

Ethyl (4R,5R)-rel-1-Benzyl-5-(4-(Benzylamino)phenyl)-2-(4-Methoxyphenyl)-4-Phenyl-4,5-Dihydro-1H-Imidazole-4-Carboxylate (CAS 1446350-60-2)

- Key Difference : Additional benzyl and aryl substituents at positions 1, 2, and 3.

- Impact : The bulky substituents enhance steric hindrance, which can influence enantioselectivity in catalysis or binding affinity in therapeutic applications. This compound’s molecular weight (595.73 g/mol) and lipophilicity suggest utility in membrane-permeable drug designs .

Biological Activity

Ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate (often referred to as ethyl 5-aminoimidazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Ethyl 5-aminoimidazole is a derivative of imidazole, a class of compounds known for their amphoteric nature, allowing them to interact with various biological targets. The compound is characterized by the following structural formula:

This structure enables it to participate in various biochemical pathways, influencing numerous biological activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects .

Antimicrobial Activity

Research indicates that ethyl 5-aminoimidazole exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers. The compound's effectiveness against resistant strains highlights its potential as a therapeutic agent in treating infections .

Anticancer Properties

Ethyl 5-aminoimidazole has been extensively studied for its anticancer activity. A series of derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines such as HeLa (cervical), HT-29 (colon), and MDA-MB-231 (breast). Notably, one derivative demonstrated an IC50 value of 0.737 μM against HeLa cells, indicating potent cytotoxicity . The mechanism involves:

- Induction of Apoptosis : Ethyl 5-aminoimidazole derivatives have been shown to induce early apoptosis in cancer cells. For instance, treatment with specific derivatives resulted in increased fractions of early apoptotic cells .

- Inhibition of Cell Migration : The compound significantly reduced tumor cell colony formation and migration, suggesting its potential as an anti-metastatic agent .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the anticancer effects of ethyl 5-aminoimidazole derivatives, researchers found that specific compounds significantly inhibited the growth of cervical cancer cells (HeLa) with an IC50 value indicating high potency. Additionally, these compounds affected mitochondrial membrane potential and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 5-amino-4,5-dihydro-1H-imidazole-4-carboxylate, and how do they influence its reactivity?

- The compound contains a partially saturated imidazole ring (4,5-dihydro-1H-imidazole), an ester group at position 4, and an amino group at position 4. The dihydroimidazole ring introduces conformational rigidity, while the ester and amino groups provide nucleophilic and hydrogen-bonding sites. These features influence reactivity in cyclization, hydrogen-bond-directed crystallization, and catalytic transformations .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

- A common method involves base-promoted cyclization of amidines with ketones or aldehydes (e.g., using KOH/EtOH), as demonstrated for related dihydroimidazole derivatives . Reaction optimization includes solvent polarity adjustments (e.g., DMF for solubility), temperature control (room temperature to 80°C), and stoichiometric tuning of reagents to minimize byproducts .

Q. How can crystallization challenges be addressed during purification?

- Slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. For stubborn oils, trituration with hexane/ethyl acetate (1:1) followed by gradient recrystallization improves yield .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reaction pathways of this compound?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals, identifying nucleophilic (amino group) and electrophilic (ester carbonyl) sites. Transition-state analysis using Gaussian or ORCA software clarifies reaction mechanisms, such as ring-opening or cycloadditions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Discrepancies often arise from solvent purity or trace metal contamination. Systematic DOE (Design of Experiments) approaches, such as fractional factorial designs, isolate critical variables (e.g., base concentration, reaction time). For example, a 2^3 factorial design revealed that anhydrous conditions increase yield by 15% compared to ambient moisture .

Q. How can hydrogen-bonding patterns be analyzed to predict crystal packing?

- Graph-set analysis (as per Etter’s formalism) classifies hydrogen bonds into motifs (e.g., R₂²(8) rings). Single-crystal XRD (using SHELX or OLEX2) combined with Mercury software visualizes networks. For this compound, N–H···O=C interactions dominate, forming 1D chains .

Q. What advanced techniques characterize enantiomeric purity in derivatives?

- Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) resolves enantiomers. Circular dichroism (CD) spectroscopy at 220–260 nm confirms absolute configuration, while X-ray crystallography with Flack parameters quantifies enantiomeric excess .

Q. How are reaction pathways optimized using high-throughput screening?

- ICReDD’s integrated computational-experimental workflows apply quantum chemical reaction path searches (e.g., GRRM17) to predict intermediates. Automated liquid handlers (e.g., Chemspeed) test 96 conditions in parallel, prioritizing low-energy pathways identified computationally .

Methodological Tables

Table 1: Comparison of Synthetic Yields Under Varied Conditions

| Condition | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Anhydrous KOH | EtOH | 0.1 M | 78 | |

| Na₂CO₃ (wet) | DMF/H₂O | 0.05 M | 52 | |

| DBU, N₂ atmosphere | THF | 0.2 M | 85 |

Table 2: Hydrogen-Bond Parameters from XRD Analysis (Example)

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N5–H···O1 (ester) | 2.89 | 158 | R₂²(8) |

| N5–H···O2 (water) | 3.12 | 145 | C(4) chain |

Notes on Contradictions and Validation

- Synthetic Yields: reports 78% yield under anhydrous KOH/EtOH, while cites 52% with Na₂CO₃ in wet DMF. This highlights the critical role of solvent dryness and base strength.

- Enantiomer Stability: notes racemization during formic acid treatment, requiring neutralization with Na₂CO₃ to preserve chirality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.